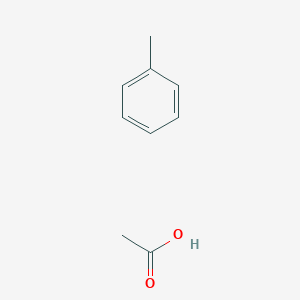

Acetic acid toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic acid toluene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

The combination of acetic acid and toluene is significant in chemical synthesis processes.

- Separation Processes : Toluene is employed in azeotropic distillation to separate acetic acid from other organic acids like formic and propionic acids. This method utilizes the formation of azeotropes to enhance the efficiency of separation processes in industrial applications .

| Process | Description |

|---|---|

| Azeotropic Distillation | Utilizes the formation of azeotropes for efficient separation of acids. |

| Chemical Reactions | Acts as a solvent or reactant in various chemical synthesis reactions. |

Pharmaceuticals

Acetic acid plays a crucial role in the pharmaceutical industry:

- Drug Synthesis : It is used as a solvent and reagent for synthesizing various pharmaceuticals. Acetic acid facilitates reactions such as acetylation, which is essential for producing active pharmaceutical ingredients (APIs) .

- Formulation : Toluene serves as a solvent for certain drug formulations, enhancing the solubility of active compounds.

Ultrasonic Studies

Recent studies have investigated the ultrasonic properties of binary mixtures of acetic acid and toluene:

- Acoustic Parameters : Measurements of ultrasonic velocity and density reveal insights into molecular interactions between acetic acid and toluene. Parameters such as adiabatic compressibility and intermolecular free length are calculated, indicating strong hydrogen bonding interactions .

| Parameter | Value | Interpretation |

|---|---|---|

| Ultrasonic Velocity (U) | Decreases with acetic acid concentration | Indicates reduced mobility due to solute-solvent interactions. |

| Adiabatic Compressibility (βad) | Increases with acetic acid concentration | Suggests formation of hydrogen bonds between molecules. |

Industrial Applications

Both compounds are integral to various industrial processes:

- Production of Vinyl Acetate Monomer : Acetic acid is primarily used to produce vinyl acetate monomer, which is vital for manufacturing polyvinyl acetate and polyvinyl alcohol used in adhesives and coatings .

- Textile Industry : Acetic acid is utilized in textile printing processes to adjust pH levels and improve dye absorption on fabrics .

Case Study 1: Azeotropic Distillation Process

A process was developed for separating formic acid from a mixture containing acetic acid using toluene as an azeotropic agent:

- The process involves distilling the mixture with toluene, resulting in the formation of a formic acid/toluene azeotrope that can be separated effectively .

- The efficiency of this method was validated through spectrophotometric analysis, demonstrating successful separation without degradation of the product quality.

Case Study 2: Ultrasonic Interaction Studies

Research conducted at 303 K revealed significant acoustic properties when mixing acetic acid with toluene:

- The study highlighted that increasing concentrations of acetic acid led to decreased ultrasonic velocity, indicating stronger intermolecular interactions.

- The results provided valuable data on how these mixtures behave under different conditions, aiding in the development of applications requiring precise solvent interactions .

化学反応の分析

Autoxidation of Toluene in Acetic Acid

Toluene undergoes autoxidation in acetic acid catalyzed by cobaltic acetate at 90°C, yielding benzoic acid as the primary product . Key observations include:

-

Rate dependence : The reaction rate is first-order with respect to both toluene and cobaltic acetate concentrations .

-

Oxygen effects : The rate constant increases with oxygen concentration up to 42% (v/v) but becomes independent at higher oxygen levels .

-

Additives : Small amounts of aldehyde (e.g., benzaldehyde) shorten the induction period, while benzyl alcohol inhibits the reaction .

Reaction Conditions Table

| Parameter | Value/Effect | Source |

|---|---|---|

| Temperature | 90°C | |

| Catalyst | Cobaltic acetate | |

| Oxygen concentration | Rate increases up to 42% O₂ | |

| Aldehyde addition (0.0374M) | Reduces induction period |

Chloramine-T-Mediated Chlorination

In aqueous acetic acid, chloramine-T (CAT) chlorinates toluene via electrophilic substitution. Key findings include :

-

Rate laws : First-order in [CAT] and [H⁺]; substrate order varies (e.g., first-order for toluene, zero-order for m-methyl toluene) .

-

Electrophile : AcO⁺HCl (acetyl hypochlorite) is identified as the active species, generated through CAT decomposition in acetic acid .

-

Inhibitors : Acetate ions reduce reaction rates by increasing pH, while p-toluene sulfonamide retards via competitive interactions .

Cellulose Acetate Hydrolysis

In toluene/acetic acid/water mixtures with H₂SO₄, partial hydrolysis of cellulose acetate accelerates due to :

-

Solvent polarity : Toluene enriches the solvation shell with polar components (water/acetic acid), increasing local H⁺ concentration .

-

Kinetics : Hydrolysis rates rise with toluene content (15–34 wt.%), achieving DS ≈ 1.70 (target for derivatization) in 32 hours at 60°C .

Hydrolysis Rate Comparison

| Toluene (wt.%) | Time to DS 1.70 (h) | Catalyst (H₂SO₄ wt.%) |

|---|---|---|

| 0 | >32 | 5.7 |

| 34 | 24 | 5.7 |

Ternary System (Acetic Acid-Toluene-Water)

Phase equilibria studies reveal :

-

Miscibility gaps : At 30°C, water-rich phases contain ≤0.28% toluene, while toluene-rich phases hold ≤1.84% acetic acid .

-

NRTL model : Accurately predicts solubility data up to 55% acetic acid, accounting for vapor-phase association .

Oxygen Solubility

Oxygen solubility in toluene and acetic acid increases with temperature (293–383 K), critical for oxidation kinetics :

-

Henry’s constants : Lower for O₂-toluene (e.g., 2.1 MPa·mol⁻¹ at 383 K) vs. O₂-acetic acid (3.8 MPa·mol⁻¹) .

-

Thermodynamics : Solvation is endothermic (ΔH₀ > 0), driven by entropy gains .

Mechanistic Insights

-

Oxidation : Proceeds via radical chain mechanisms, with Co³⁺ initiating toluene abstraction to form benzyl radicals .

-

Chlorination : Electrophilic attack by AcO⁺HCl on toluene’s aromatic ring or side chain, depending on substituent effects .

-

Solvent interactions : Toluene modulates reaction microenvironments by altering local polarity and catalyst availability .

特性

分子式 |

C9H12O2 |

|---|---|

分子量 |

152.19 g/mol |

IUPAC名 |

acetic acid;toluene |

InChI |

InChI=1S/C7H8.C2H4O2/c1-7-5-3-2-4-6-7;1-2(3)4/h2-6H,1H3;1H3,(H,3,4) |

InChIキー |

XMGZWGBXVLJOKE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1.CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。